molecular formula C27H31ClN2O B13344834 3,6-Bis(diethylamino)-9-phenylxanthylium chloride

3,6-Bis(diethylamino)-9-phenylxanthylium chloride

Cat. No.: B13344834
M. Wt: 435.0 g/mol
InChI Key: VGFWFUHLZQZJQZ-UHFFFAOYSA-M
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Description

It is widely used in various industries, including textiles, glass, and fireworks, as well as in scientific research as a fluorescent label . The compound is known for its vibrant color and fluorescence properties, making it a popular choice for various applications.

Preparation Methods

The synthesis of 3,6-Bis(diethylamino)-9-phenylxanthylium chloride typically involves the reaction of phthalic anhydride with diethylamine and phenol in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the xanthylium chloride structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3,6-Bis(diethylamino)-9-phenylxanthylium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different xanthylium derivatives, while reduction may result in the formation of simpler aromatic compounds.

Mechanism of Action

Comparison with Similar Compounds

3,6-Bis(diethylamino)-9-phenylxanthylium chloride is unique compared to other similar compounds due to its specific fluorescence properties and molecular structure. Similar compounds include other xanthylium derivatives, such as 3,6-bis(diethylamino)-9-[2-(methoxycarbonyl)phenyl]xanthylium chloride and 3,6-bis[(alkylamino)ureido]acridines . These compounds share some structural similarities but differ in their specific functional groups and fluorescence characteristics, making this compound particularly useful for certain applications.

Properties

Molecular Formula

C27H31ClN2O

Molecular Weight

435.0 g/mol

IUPAC Name

[6-(diethylamino)-9-phenylxanthen-3-ylidene]-diethylazanium;chloride

InChI

InChI=1S/C27H31N2O.ClH/c1-5-28(6-2)21-14-16-23-25(18-21)30-26-19-22(29(7-3)8-4)15-17-24(26)27(23)20-12-10-9-11-13-20;/h9-19H,5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

VGFWFUHLZQZJQZ-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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